molecular formula C21H15F2N3O3S B2698742 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 897481-76-4

3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2698742
CAS RN: 897481-76-4
M. Wt: 427.43
InChI Key: AOFMERRRUHYQAX-UHFFFAOYSA-N
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Description

3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as DBCO-coumarin, is a heterobifunctional chemical compound that is widely used in scientific research. This compound has unique properties that make it an ideal tool for biological research, including its ability to selectively label biomolecules and its high reactivity towards azide groups. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Thiazolidinone Derivatives : A novel series of thiazolidinone derivatives, including structures similar to the compound , were synthesized and evaluated for antimicrobial activity against various bacteria and fungi. These compounds show promise in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).

  • 1,4-Disubstituted 1,2,3-Triazole Derivatives : Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions were synthesized and shown moderate to good antimicrobial activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

  • Piperazine-Based Derivatives : A study on the synthesis of novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) incorporating piperazine moiety highlights the versatility of piperazine in forming compounds with potential biological activities. Such compounds could be explored further for their scientific and medicinal applications (Mekky & Sanad, 2019).

Chemical Structure and Interaction Studies

  • Molecular Structure Analysis : Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines provides insights into how slight variations in molecular structures can lead to different intermolecular interactions. Understanding these differences is crucial for designing compounds with desired physical and chemical properties (Mahesha et al., 2019).

Applications in Medicinal Chemistry

  • Antimicrobial Agent Development : Synthesis of fluoro-substituted sulphonamide benzothiazole comprising thiazole demonstrated potent antimicrobial activities, suggesting the significance of incorporating fluoro and sulphonamide groups in developing effective antimicrobial agents (Jagtap et al., 2010).

properties

IUPAC Name

3-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c22-13-10-15(23)18-17(11-13)30-21(24-18)26-7-5-25(6-8-26)19(27)14-9-12-3-1-2-4-16(12)29-20(14)28/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFMERRRUHYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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